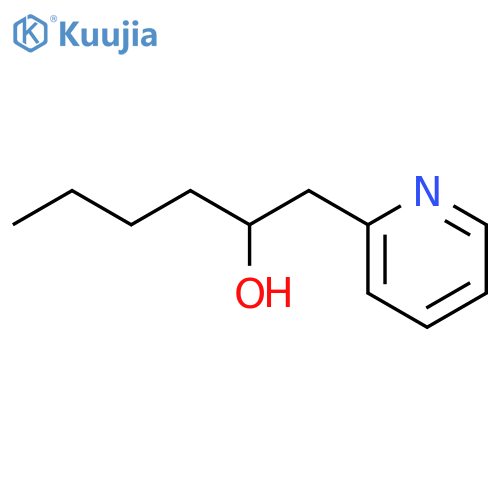Cas no 91339-85-4 (1-(pyridin-2-yl)hexan-2-ol)
1-(ピリジン-2-イル)ヘキサン-2-オールは、ピリジン環とヒドロキシル基を有する有機化合物です。分子式はC11H17NOで、分子量は179.26 g/molです。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての用途が期待されます。ピリジン環の求電子性とアルコール部位の求核性を併せ持つため、多様な化学反応に適用可能です。特に、金属触媒反応における配位子としての利用や、キラル合成における不斉源としての応用が研究されています。高い純度と安定性を特徴とし、精密有機合成において再現性の高い結果が得られます。

1-(pyridin-2-yl)hexan-2-ol structure
商品名:1-(pyridin-2-yl)hexan-2-ol
CAS番号:91339-85-4
MF:C11H17NO
メガワット:179.258783102036
CID:3140053
1-(pyridin-2-yl)hexan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P993928-50mg |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 50mg |
$ 160.00 | 2022-06-03 | ||
| Enamine | EN300-74740-2.5g |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330929-250mg |
1-(Pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95% | 250mg |
¥5184.00 | 2024-04-25 | |
| 1PlusChem | 1P01AHXX-1g |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95% | 1g |
$821.00 | 2024-04-20 | |
| 1PlusChem | 1P01AHXX-10g |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95% | 10g |
$3323.00 | 2024-04-20 | |
| Enamine | EN300-74740-5.0g |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
| TRC | P993928-100mg |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 100mg |
$ 250.00 | 2022-06-03 | ||
| TRC | P993928-10mg |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-74740-0.1g |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
| Enamine | EN300-74740-1.0g |
1-(pyridin-2-yl)hexan-2-ol |
91339-85-4 | 95.0% | 1.0g |
$614.0 | 2025-02-20 |
1-(pyridin-2-yl)hexan-2-ol 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
91339-85-4 (1-(pyridin-2-yl)hexan-2-ol) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
